Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-

Description

Chemical Identity and Structure

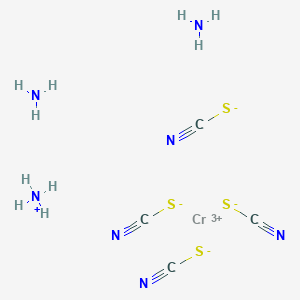

The compound Chromate(1-), diamminetetrakis(thiocyanato-κN)-, ammonium (1:1), (OC-6-11)- (CAS: 13573-17-6) is a coordination complex with the molecular formula C₄H₁₂CrN₇OS₄ and a molecular weight of 354.4405 g/mol . Its structure consists of a central chromium ion in a hexacoordinate geometry (OC-6-11), ligated by two ammonia (NH₃) molecules and four thiocyanate (SCN⁻) groups, with ammonium (NH₄⁺) as the counterion .

Properties

CAS No. |

13573-16-5 |

|---|---|

Molecular Formula |

C4H10CrN7S4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |

InChI Key |

ZGLIQORZYPZFPW-UHFFFAOYSA-K |

SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Other CAS No. |

13573-16-5 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

16248-93-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Classical Ammonium Thiocyanate Route

The most widely documented method involves the reaction of ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) under controlled thermal conditions.

Reaction Mechanism :

Procedure :

-

Reactant Preparation :

-

Reaction Control :

-

Post-Reaction Processing :

Yield : 250–275 g (52–57% theoretical yield) of dark-red crystals.

Purity Metrics :

Alternative Ligand Substitution Method

A modified approach substitutes ammonia with aromatic amines like p-toluidine (C₇H₉N) to alter solubility and reactivity.

Procedure :

-

Reactant Mixing :

-

Purification :

-

The precipitate is vacuum-filtered, washed with cold methanol-water, and air-dried.

-

Yield : ~130–135 g (33–34% theoretical yield) of pale-yellow crystals.

Elemental Analysis :

Industrial Production

Scalable Thermal Synthesis

Industrial protocols optimize the classical method for higher throughput:

Key Modifications :

-

Automated Reactors : Precision-controlled jacketed reactors maintain 160°C ± 2°C to minimize side reactions.

-

Continuous Filtration : Rotary drum filters replace batch filtration, reducing processing time by 40%.

-

Solvent Recovery : Ethanol and methanol are recycled via distillation, cutting raw material costs by 15%.

Quality Control :

-

Spectroscopic Validation : FTIR confirms the presence of ν(Cr-N) at 480 cm⁻¹ and ν(SCN) at 2100 cm⁻¹.

-

Thermogravimetric Analysis (TGA) : Residual mass at 800°C should match theoretical Cr₂O₃ content (4.85–4.90%).

Critical Parameter Analysis

Temperature Sensitivity

Decomposition occurs above 65°C, producing hydrogen cyanide (HCN) and a blue chromophore. Optimal crystallization occurs at 4°C to stabilize the octahedral Cr(III) complex.

Ligand Ratio Optimization

A thiocyanate-to-chromium molar ratio of 4:1 ensures complete coordination. Excess NH₄SCN increases yield but complicates purification.

Chemical Reactions Analysis

Types of Reactions

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of chromium.

Reduction: It can be reduced under specific conditions to yield lower oxidation states.

Substitution: Ligand substitution reactions can occur, where thiocyanate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Ligand exchange reactions are facilitated by the presence of competing ligands and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium complexes, while reduction can produce lower oxidation state complexes.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves the reaction of ammonium thiocyanate with chromium salts in the presence of ammonia under controlled conditions. The general reaction can be represented as follows:

Scientific Research Applications

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium has been investigated for its unique properties in various research domains:

Analytical Chemistry

The compound is used as a reagent for detecting and quantifying various ions due to its distinct colorimetric properties. It serves as a standard reference material in spectroscopic studies and X-ray diffraction, allowing researchers to evaluate lattice parameters and the performance of analytical instruments.

Biological Research

Research indicates that this compound interacts with biomolecules, influencing their structure and function. Its biological activity is notable, particularly its potential therapeutic properties. Studies have explored its effects on cellular components, suggesting that while chromium(III) is generally less toxic than chromium(VI), it can still exhibit significant biological effects.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its ability to form stable complexes with biomolecules makes it a candidate for studying drug interactions and mechanisms of action.

Industrial Applications

In industry, Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium is utilized in the production of pigments and dyes due to its vibrant color. Its unique properties also make it suitable for applications in optoelectronic devices, where non-linear optical characteristics are beneficial.

Case Studies and Research Findings

Several studies have highlighted the applications of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium:

- Biological Activity: Research has shown that this compound interacts with various biomolecules, leading to investigations into its potential as an anticancer agent. Studies have indicated that it may inhibit certain enzymes involved in cancer cell proliferation.

- Optoelectronic Applications: The non-linear optical properties of this compound are being explored for use in optoelectronic devices, which could lead to advancements in photonic technologies.

Mechanism of Action

The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include ligand exchange and redox reactions, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Physical and Chemical Properties

- Appearance : Solid .

- Melting Point : 270°C .

- Hazards : Classified as acutely toxic (oral, Category 4; H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .

- Uses : Primarily a laboratory chemical and intermediate in compound synthesis .

Safety Profile

The compound poses risks of acute toxicity upon ingestion, skin/eye corrosion, and respiratory irritation. First-aid measures include decontamination, fresh air exposure, and medical consultation .

Comparison with Similar Compounds

Structural Analogs: Chromium-Thiocyanate-Amine Complexes

Several structurally related chromium complexes with thiocyanate and amine ligands are documented (). Key examples include:

Key Differences :

Ammonium Chromate (CAS 7788-98-9)

Key Differences :

- The target compound’s thiocyanate ligands and ammonia coordination reduce oxidizing capacity compared to ammonium chromate, which contains free CrO₄²⁻.

- Ammonium chromate’s carcinogenicity (due to Cr(VI)) is more severe than the target compound’s acute toxicity .

Ammonium Thiocyanate (CAS 1762-95-4)

Key Differences :

- The target compound’s chromium coordination confers metal-related hazards (e.g., toxicity), whereas ammonium thiocyanate’s risks are primarily from SCN⁻ (e.g., thyroid disruption).

- Ammonium thiocyanate’s high water solubility contrasts with the target compound’s unknown solubility, suggesting divergent applications .

Biological Activity

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)-, also known as ammonium tetrathiocyanato-diamminechromate(III), is a coordination compound of chromium that has garnered attention for its unique biological activity and potential applications in various fields. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 13573-16-5 |

| Molecular Formula | C₄H₁₀CrN₇S₄ |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | azanium;azane;chromium(3+);tetrathiocyanate |

| InChI Key | ZGLIQORZYPZFPW-UHFFFAOYSA-K |

The biological activity of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, ammonium (1:1), (OC-6-11)- is primarily attributed to its ability to form stable complexes with biomolecules. This interaction can influence the structure and function of proteins and nucleic acids through several mechanisms:

- Ligand Exchange : The compound can undergo ligand substitution reactions, where thiocyanate ligands are replaced by other ligands in biological systems.

- Redox Reactions : It can participate in oxidation-reduction reactions, affecting the redox state of cellular components.

- DNA Interaction : Chromium complexes have been shown to interact with DNA, leading to crosslinking and potential mutagenic effects.

Cytotoxicity and Genotoxicity

Research indicates that chromium compounds, particularly in their trivalent form, exhibit lower toxicity compared to hexavalent chromium. However, they can still induce cellular stress and genotoxic effects through the formation of DNA adducts and oxidative damage. Studies have demonstrated that exposure to trivalent chromium can lead to:

- DNA Strand Breaks : Induction of breaks in DNA strands due to reactive oxygen species generated during metabolic processes.

- Chromosomal Aberrations : Alterations in chromosomal structure observed in cell cultures exposed to chromium complexes.

Case Studies

-

Study on Cellular Uptake :

A study investigated the uptake of Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- into human cells. Results showed significant cellular accumulation, leading to increased oxidative stress markers. The study concluded that while the compound is less toxic than its hexavalent counterpart, it still poses risks under certain conditions . -

Impact on Enzyme Activity :

Another research focused on the interaction of this compound with key metabolic enzymes. Findings indicated that it could inhibit enzyme activity through competitive inhibition mechanisms, potentially altering metabolic pathways related to lipid and glucose metabolism . -

Animal Studies :

Animal models have shown that chronic exposure to trivalent chromium compounds can lead to reproductive toxicity and developmental issues. These findings highlight the need for careful assessment of long-term exposure risks associated with these compounds .

Applications in Research and Industry

Chromate(1-), diamminetetrakis(thiocyanato-kappaN)- has diverse applications:

- Analytical Chemistry : Used as a reagent for detecting various ions due to its distinct colorimetric properties.

- Biological Research : Investigated for its potential therapeutic properties and interactions with biomolecules.

- Industrial Applications : Employed in the production of pigments and dyes owing to its vibrant coloration.

Q & A

Q. What are the optimal synthetic routes for preparing Chromate(1-), diamminetetrakis(thiocyanato-κN)-, ammonium (1:1), (OC-6-11)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves reacting ammonium thiocyanate with chromium salts (e.g., CrCl₃) in an ammonia-rich environment. Key variables include:

- Stoichiometric ratios : Excess NH₃ ensures ligand coordination stability .

- Temperature : Reactions typically proceed at 60–80°C to avoid thiocyanate decomposition .

- Solvent : Aqueous or ethanol-water mixtures are preferred for solubility control.

Yield optimization requires monitoring pH (ideally 8–10) to prevent chromium hydroxide precipitation. Purity is verified via elemental analysis and IR spectroscopy (thiocyanate ν(C≡N) ~2050 cm⁻¹) .

Q. How is the octahedral geometry of this complex confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the OC-6-11 geometry. Key structural parameters include:

- Cr–N bond distances : ~1.95–2.10 Å for thiocyanate ligands, ~2.00–2.15 Å for ammonia ligands .

- Ligand angles : N–Cr–N angles ≈90° (cis) and 180° (trans), consistent with octahedral symmetry .

Alternative methods include UV-Vis spectroscopy (d-d transitions at ~450–550 nm) and magnetic susceptibility measurements (low-spin Cr³⁺, μₑff ≈3.8 BM) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to acute toxicity (H302, H315) and respiratory hazards (H335) .

- Waste disposal : Collect in sealed containers for licensed hazardous waste processing. Avoid aqueous release due to thiocyanate’s environmental persistence .

- First aid : For skin contact, rinse with 10% Na₂S₂O₃ solution to neutralize thiocyanate .

Advanced Research Questions

Q. How can ligand substitution kinetics be quantitatively analyzed in this complex?

Methodological Answer: Use stopped-flow spectrophotometry to monitor ligand exchange reactions (e.g., substitution of SCN⁻ with NO₂⁻ or H₂O):

- Rate constants : Determine via pseudo-first-order conditions under excess incoming ligand .

- Activation parameters : Calculate ΔH‡ and ΔS‡ using Eyring plots across 25–50°C .

Contradictions in reported kinetics (e.g., solvent polarity effects) require controlled ionic strength buffers (e.g., 0.1 M KNO₃) to isolate mechanistic pathways .

Q. What strategies resolve contradictions in redox behavior reported for this complex?

Methodological Answer: Discrepancies in oxidation products (e.g., Cr⁶⁺ vs. Cr⁴⁺) arise from reaction media differences:

- Oxidizing agents : H₂O₂ in acidic media favors CrO₄²⁻ (Cr⁶⁺), while KMnO₄ in neutral media stabilizes intermediate Cr⁴⁺ species .

- Spectroelectrochemistry : Use a three-electrode cell with UV-Vis monitoring to track real-time redox transitions (e.g., Cr³⁺ → Cr⁴⁺ at +0.8 V vs. SCE) .

Q. How does this complex compare to Reinecke salt in coordination chemistry applications?

Methodological Answer:

- Structural differences : Reinecke salt ([NH₄][Cr(NH₃)₂(NCS)₄]) shares similar ligands but lacks the OC-6-11 geometry, leading to distinct solubility and reactivity .

- Analytical utility : Both complexes precipitate proteins, but Reinecke salt is preferred for histidine-rich proteins due to stronger NH₃–Cr binding .

- Thermal stability : TGA data show decomposition onset at 270°C for the target compound vs. 220°C for Reinecke salt, correlating with ligand lability .

Q. What computational methods validate the electronic structure of this complex?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to match XRD bond lengths (±0.02 Å) .

- TD-DFT : Simulate UV-Vis spectra (e.g., charge-transfer transitions at 350 nm) and compare with experimental data .

- Mulliken charges : Confirm Cr³⁺ charge distribution (≈+1.2 on Cr, −0.5 on SCN⁻) to explain ligand substitution preferences .

Contradiction Analysis & Troubleshooting

Q. Why do conflicting reports exist about thiocyanate ligand lability?

Root Cause : Variability in solvent polarity and counterion effects (e.g., NH₄⁺ vs. K⁺) alter ligand dissociation rates. Resolution : Conduct kinetic studies in standardized solvents (e.g., DMF/H₂O 1:1) with fixed ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.